Pentetic acid

Catalog No.
S538984
CAS No.
67-43-6
M.F
C14H23N3O10
M. Wt
393.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentetic acid

CAS Number

67-43-6

Product Name

Pentetic acid

IUPAC Name

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

Molecular Formula

C14H23N3O10

Molecular Weight

393.35 g/mol

InChI

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)

InChI Key

QPCDCPDFJACHGM-UHFFFAOYSA-N

SMILES

Array

solubility

Highly soluble

Synonyms

Ca-DTPA, CaDTPA, calcium trisodium pentetate, CaNa-DTPA, DETAPAC, Diethylenetriamine Pentaacetic Acid, DTPA, Indium DTPA, Indium-DTPA, Mn-Dtpa, Pentaacetic Acid, Diethylenetriamine, Pentacin, Pentacine, Pentaind, Pentetate Calcium Trisodium, Pentetate Zinc Trisodium, Pentetate, Calcium Trisodium, Pentetates, Pentetic Acid, Penthanil, Sn-DTPA, Zinc DTPA, Zinc-DTPA

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

The exact mass of the compound Pentetic acid is 393.1383 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759314. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines. It belongs to the ontological category of pentacarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

Pentetic acid, commonly known as DTPA (diethylenetriaminepentaacetic acid, CAS 67-43-6), is an octadentate aminopolycarboxylic acid chelating agent. Featuring three nitrogen atoms and five carboxylate groups, it forms highly stable, rigid coordination spheres around a wide range of metal ions. In industrial and laboratory procurement, DTPA is primarily selected as a high-performance alternative to standard hexadentate chelators like EDTA, specifically when processes require the sequestration of larger metal ions (such as lanthanides and actinides) or the stabilization of transition metals at higher pH levels. Its superior thermodynamic stability makes it a critical precursor for MRI contrast agents, a highly effective stabilizer in alkaline peroxide bleaching, and a preferred micronutrient carrier in near-neutral agricultural formulations .

While EDTA is the most common and cost-effective aminopolycarboxylate chelator, treating it as a generic substitute for DTPA frequently leads to process failure in demanding environments. EDTA is hexadentate, which leaves open coordination sites when binding larger ions like Gd(III) or high-valency transition metals like Fe(III), allowing water molecules or competing hydroxyl ions to displace the chelator. This structural limitation causes EDTA complexes to prematurely dissociate or precipitate as metal hydroxides at elevated pH. DTPA’s octadentate structure fully encapsulates these metals, preventing transmetallation and maintaining solubility in alkaline conditions where EDTA-metal complexes rapidly fail .

Extended pH Stability Range for Fe(III) Chelation in Aqueous Formulations

In agricultural micronutrient formulations and industrial water treatment, the stability of the iron chelate across varying pH levels is a primary procurement driver. Fe-EDTA complexes begin to lose stability and precipitate as iron hydroxides when the solution pH exceeds 6.5. In contrast, Fe-DTPA maintains complete complexation and solubility up to pH 7.5. This extended alkaline tolerance prevents iron precipitation in near-neutral to slightly alkaline soils and hydroponic media, eliminating the need for continuous replenishment or the use of significantly more expensive EDDHA chelates in moderate pH environments [1].

Evidence DimensionMaximum pH for stable Fe(III) complexation
Target Compound DataFe-DTPA stable up to pH 7.5
Comparator Or BaselineFe-EDTA stable up to pH 6.5
Quantified Difference1.0 pH unit extension in alkaline stability
ConditionsAqueous substrate/soil solution, competing ions present

Allows formulators to guarantee iron solubility in near-neutral and slightly alkaline environments without upgrading to cost-prohibitive EDDHA chelates.

Superior Thermodynamic Stability for Lanthanide Sequestration

For the synthesis of MRI contrast agents and radiopharmaceuticals, the thermodynamic stability constant (log K) dictates the safety and efficacy of the final complex. DTPA forms a significantly more stable complex with Gadolinium (Gd3+) compared to EDTA due to its eight coordination sites. The log K for Gd-DTPA is approximately 22.5, whereas Gd-EDTA achieves a log K of only 17.4. This difference of over five orders of magnitude in binding affinity ensures that DTPA completely prevents the release of toxic free Gd3+ ions in vivo, making it the mandatory standard for lanthanide-based medical precursors where EDTA cannot be safely substituted [1].

Evidence DimensionThermodynamic stability constant (log K) for Gd3+
Target Compound Datalog K ≈ 22.5 (Gd-DTPA)
Comparator Or Baselinelog K ≈ 17.4 (Gd-EDTA)
Quantified Difference>10^5 higher binding affinity for DTPA
ConditionsAqueous solution, standard temperature and pressure

Dictates the selection of DTPA over EDTA for any application involving toxic lanthanides or actinides where transmetallation must be strictly prevented.

Enhanced Binding Affinity for Trivalent Transition Metals

In industrial processes requiring the rigorous control of free iron, such as pulp and paper bleaching or chemical manufacturing, the absolute binding strength of the chelator is critical. DTPA exhibits a substantially higher thermodynamic stability constant for Fe(III) than EDTA. The log K value for Fe(III)-DTPA is 28.0, compared to 25.1 for Fe(III)-EDTA. This nearly 1,000-fold increase in binding strength ensures that DTPA outcompetes other ligands and hydroxyl ions for Fe(III) more effectively, preventing metal-catalyzed degradation of sensitive reagents like hydrogen peroxide .

Evidence DimensionThermodynamic stability constant (log K) for Fe3+
Target Compound Datalog K = 28.0 (Fe-DTPA)
Comparator Or Baselinelog K = 25.1 (Fe-EDTA)
Quantified Difference2.9 log unit increase (nearly 1,000x stronger binding)
ConditionsIonic strength 0.1M, 25°C

Provides the necessary sequestration power to prevent iron-catalyzed side reactions in sensitive oxidative industrial processes.

Precursor for MRI Contrast Agents and Radiopharmaceuticals

Due to its exceptionally high log K for lanthanides (Gd3+) and actinides, DTPA is the industry-standard precursor for synthesizing stable, non-toxic contrast agents (e.g., Gd-DTPA) and radiolabeling complexes (e.g., In-111-DTPA). EDTA is strictly avoided here due to its high transmetallation risk [1].

Stabilizer in Alkaline Peroxide Bleaching (Pulp & Paper)

In Totally Chlorine Free (TCF) and Elemental Chlorine Free (ECF) pulp bleaching, DTPA is utilized to sequester Fe(III) and Mn(II). Its superior stability at higher pH prevents the metal-catalyzed decomposition of hydrogen peroxide, significantly reducing bleaching costs compared to EDTA[2].

Agricultural and Hydroponic Micronutrient Formulations

Fe-DTPA is heavily procured for liquid fertilizers and hydroponic systems operating in the pH 6.5 to 7.5 range. It offers a highly reliable, cost-effective alternative to Fe-EDTA (which fails above pH 6.5) and prevents the need for ultra-premium EDDHA chelates unless the pH strictly exceeds 7.5 [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder, Liquid; Dry Powder
White to off-white solid; [Acros Organics MSDS]

XLogP3

-8.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

393.13834394 Da

Monoisotopic Mass

393.13834394 Da

Boiling Point

Decomposes

Heavy Atom Count

27

LogP

-4.9

Appearance

Solid powder

Melting Point

219-220 ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7A314HQM0I

GHS Hazard Statements

Aggregated GHS information provided by 456 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 62 of 456 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 394 of 456 companies with hazard statement code(s):;
H319 (99.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (63.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (80.96%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (24.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

DTPA is widely used in industry and medicine. As a medical agent, it is approved for its use in medical imaging and for the decorporation of internally deposited radionuclides. It is FDA approved for the treatment of individuals with known or suspected internal contamination with plutonium, americium or curium to increase the rates of elimination. Due to the pharmacokinetic elimination by the kidneys, pentetic acid conjugated with technetium Tc-99m is being used clinically to estimate physiological parameters such as glomerular filtration rat and effective renal plasma flow.
FDA Label

Pharmacology

There are reports in vivo of low stability of complexes of DPTA with uranium and neptunium which is being reported to cause deposition of the radionuclides into the tissues.[T167] In the case of plutonium, some preclinical studies have shown a very high urine elimination efficacy 1 hour after initial contamination. This efficacy is conserved for approximately 24 hours while the radiocontaminant is circulating. When the radionuclide is inhaled, it has been reported a DPTA-induced reduction of even 98% of the lung deposits. It is important to consider that pentetic acid can bind directly to other trace metals in the body which can cause deficiencies.[A32511]
Pentetic Acid is an edetate and a chelating agent used in preparing radiopharmaceuticals. Pentetic acid (DTPA) has strong affinity for iron but also shows affinities for other heavy metals, thereby is used in the treatment of iron-storage disease and poisoning from heavy and radioactive metals. DTPA may chelate metallic moieties of unbound, extracellular radioimmunotherapeutics, thereby aggregating radioimmunotherapeutics locally to higher concentrations, and improving tumor cell radiocytotoxicity, while sparing normal tissues from the radiocytotoxic effects. In addition, DTPA is used in radioimaing procedures when complexes with radioisotopes, ex., Tc 99m or In 111.

MeSH Pharmacological Classification

Chelating Agents

ATC Code

V - Various
V08 - Contrast media
V08C - Magnetic resonance imaging contrast media
V08CA - Paramagnetic contrast media
V08CA01 - Gadopentetic acid

Mechanism of Action

The calcium and zinc trisodium salts of DTPA achieve the therapeutical potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes and then promote their elimination by glomerular filtration into the urine. DTPA as an acid acts in a very similar way by sequestering ions with its eight coordinate bond forming sites.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

67-43-6
12111-24-9

Absorption Distribution and Excretion

DTPA and its trisodium salts present a very poor bioavailability after oral administration. Therefore, the normal administration of DTPA is done by slow intravenous infusion or inhalation with a nebulizer. When inhaled, the absorption is of about 20% of the administered dose.
DTPA metal complexes are quickly excreted in the urine.It is predominantly excreted by the kidney and it is not excreted by non-renal routes to any significant extent.
The volume of distribution of DPTA is 17 L.
Pentetic acid presents a very rapid blood clearance which explains for the short half-life. The reported clearance rate in patients with normal renal function is 80-120ml/min.

Metabolism Metabolites

Pentetic acid and its derivatives present a very minimal metabolism in the body.

Wikipedia

Pentetic_acid

Biological Half Life

In preclinical studies, DTPA has been shown to present a very short half-life of 18.5-31.8 min after intravenous administration.

Use Classification

Cosmetics -> Chelating

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Miscellaneous Manufacturing
All Other Basic Organic Chemical Manufacturing
Glycine, N,N-bis[2-[bis(carboxymethyl)amino]ethyl]-: ACTIVE

Dates

Last modified: 08-15-2023

Effects of the chelating agent DTPA on naturally accumulating metals in the body

Takako Tominaga, Satoshi Shimomura, Sakae Tanosaki, Nobuyoshi Kobayashi, Takashi Ikeda, Tetsuo Yamamoto, Taiji Tamura, Satoshi Umemura, Shiori Horibuchi-Matsusaki, Misao Hachiya, Makoto Akashi
PMID: 34371142   DOI: 10.1016/j.toxlet.2021.08.001

Abstract

Diethylenetriaminepentaacetate (DTPA) is the most widely used chelating agent for Pu and Am. Volunteers were assigned to receive intravenous injections or aerosol inhalations of 1 g of DTPA on days 1-4; volunteers received once daily injections of CaDTPA or ZnDTPA, CaDTPA inhalation as an aerosol, or CaDTPA injection on day 1 and ZnDTPA on days 2-4. CaDTPA injection or inhalation increased the excretion rates of Zn in urine with concomitantly reduced levels of serum Zn. Injection of CaDTPA reduced activities of serum alkaline phosphatase (AP) in parallel with the kinetics of Zn, whereas CaDTPA and ZnDTPA injection reduced activities of lactate dehydrogenase (LDH), and reduced activities of creatinine kinase (CK) were observed upon CaDTPA injection and its inhalation. Intravenous administration of CaDTPA and ZnDTPA enhanced excretion rates of Mn in urine, whereas transient reduction of Mn levels in serum was detected only via CaDTPA injection. Both CaDTPA and ZnDTPA transiently reduced levels of Mg in serum without affecting the excretion rates. On the other hand, both DTPAs increased excretion rates of toxic metals such as Pb and Cd, and CaDTPA also increased the rates of Hg. These results suggest that DTPA, and especially CaDTPA, removes essential metals and that the activities of these metalloenzymes are good indicators for the imbalance of essential metals during the DTPA administration. Our results also show that CaDTPA injection is more potent for removing these metals than ZnDTPA and inhalation of CaDTPA, and DTPA may be useful for the treatment of acute heavy metal poisoning with Pb, Cd, or Hg.


Holmium(III) Single-Ion Magnet for Cryomagnetic Refrigeration Based on an MRI Contrast Agent Derivative

Borja Rodríguez-Barea, Júlia Mayans, Renato Rabelo, Adrián Sanchis-Perucho, Nicolás Moliner, José Martínez-Lillo, Miguel Julve, Francesc Lloret, Rafael Ruiz-García, Joan Cano
PMID: 34424680   DOI: 10.1021/acs.inorgchem.1c01905

Abstract

The coexistence of field-induced blockage of the magnetization and significant magnetocaloric effects in the low-temperature region occurs in a mononuclear holmium(III) diethylenetriamine-
,
,
',
″,
″-pentaacetate complex, whose gadolinium(III) analogue is a commercial MRI contrast agent. Both properties make it a suitable candidate for cryogenic magnetic refrigeration, thus enlarging the variety of applications of this simple class of multifunctional molecular nanomagnets.


Whole cancer-region enhancement using meglumine-gadopentetate-glucose solution and 7.0-T magnetic resonance imaging

Eiichi Sato, Sohei Yoshida, Kota Takeda, Ryoko Yoshida, Yuichi Sato, Kunihiro Yoshioka, Hodaka Moriyama, Osahiko Hagiwara, Hiroshi Matsukiyo, Toshiyuki Enomoto, Manabu Watanabe
PMID: 33901583   DOI: 10.1016/j.mri.2021.04.007

Abstract

To visualize whole cancerous region including hypoxic cancer without radiation exposure, we developed meglumine-gadopentetate-glucose solution for 7.0-T magnetic resonance imaging. The infusion solution consists of meglumine-gadopentetate and glucose solutions, and these solutions are mixed before the vein drip infusion. We used readily available solutions, and the concentrations of the meglumine-gadopentetate and glucose solutions were 37.14 and 5.0%, respectively. In the first and second experiments, vein infusions were conducted from a rabbit ear using meglumine-gadopentetate-saline and meglumine-gadopentetate-glucose solutions, and T1 weighted imaging was performed to visualize cancerous region. Using the meglumine-gadopentetate saline, it was not difficult to image cancer-growth regions with new blood vessels. Using the meglumine-gadopentetate-glucose solution, the signal intensity of whole cancerous region including hypoxic cancer substantially increased. The visualizing duration for the meglumine gadopentetate glucose was beyond 90 min, and the rabbit survived after the infusion. The signal intensity in the hypoxic cancer was increasing until 90 min using the meglumine-gadopentetate-glucose solution, since the meglumine-gadopentetate molecules were absorbed into almost the whole cancerous region along with glucose-molecule flows.


Luminescent lanthanide(III) complexes of DTPA-bis(amido-phenyl-terpyridine) for bioimaging and phototherapeutic applications

Srikanth Dasari, Swati Singh, Zafar Abbas, Sri Sivakumar, Ashis K Patra
PMID: 33823402   DOI: 10.1016/j.saa.2021.119709

Abstract

We report here a series of coordinatively-saturated and thermodynamically stable luminescent [Ln(dtntp)(H
O)] [Ln(III) = Eu (1), Tb (2), Gd (3), Sm (4) and Dy (5)] complexes using an aminophenyl-terpyridine appended-DTPA (dtntp) chelating ligand as cell imaging and photocytotoxic agents. The N,N″-bisamide derivative of H
DTPA named as dtntp is based on 4'-(4-aminophenyl)-2,2':6',2″-terpyridine conjugated to diethylenetriamine-N,N',N″-pentaacetic acid. The structure, physicochemical properties, detailed photophysical aspects, interaction with DNA and serum proteins, and photocytotoxicity were studied. The intrinsic luminescence of Eu(III) and Tb(III) complexes due to f → f transitions used to evaluate their cellular uptake and distribution in cancer cells. The solid-state structure of [Eu(dtntp)(DMF)] (1·DMF) shows a discrete mononuclear molecule with nine-coordinated {EuN
O
} distorted tricapped-trigonal prism (TTP) coordination geometry around the Eu(III). The {EuN
O
} core results from three nitrogen atoms and three carboxylate oxygen atoms, and two carbonyl oxygen atoms of the amide groups of dtntp ligand. The ninth coordination site is occupied by an oxygen atom of DMF as a solvent from crystallization. The designed probes have two aromatic pendant phenyl-terpyridine (Ph-tpy) moieties as photo-sensitizing antennae to impart the desirable optical properties for cellular imaging and photocytotoxicity. The photostability, coordinative saturation, and energetically rightly poised triplet states of dtntp ligand allow the efficient energy transfer (ET) from Ph-tpy to the emissive excited states of the Eu(III)/Tb(III), makes them luminescent cellular imaging probes. The Ln(III) complexes show significant binding tendency to DNA (K ~ 10
M
), and serum proteins (BSA and HSA) (K ~ 10
M
). The luminescent Eu(III) (1) and Tb(III) (2) complexes were utilized for cellular internalization and cytotoxicity studies due to their optimal photophysical properties. The cellular uptake studies using fluorescence imaging displayed intracellular (cytosolic and nuclear) localization in cancer cells. The complexes 1 and 2 displayed significant photocytotoxicity in HeLa cells. These results offer a modular design strategy with further scope to utilize appended N,N,N-donor tpy moiety for developing light-responsive luminescent Ln(III) bioprobes for theranostic applications.


Gram-scale synthesis of a neodymium chelate as a spectral CT and second near-infrared window imaging agent for visualizing the gastrointestinal tract

Pengrui Zhuang, Ke Xiang, Xiangxi Meng, Guohe Wang, Ziyuan Li, Yanye Lu, Di Kan, Xuejun Zhang, Shao-Kai Sun
PMID: 33616148   DOI: 10.1039/d0tb02276d

Abstract

The diagnosis of gastrointestinal (GI) tract diseases is frequently performed in the clinic, so it is crucial to develop high-performance contrast agents for real-time and non-invasive imaging examination of the GI tract. Herein, we show a novel method to synthesize a neodymium (Nd) chelate, Nd-diethylenetriaminepentaacetic acid (Nd-DTPA), on a large scale without byproducts for spectral computed tomography (CT) and second near-infrared window imaging of the GI tract in vivo. The Nd-DTPA was simply generated by heating the mixture of Nd2O3 and DTPA in water at 85 °C for 2 h. This dual-modal imaging agent has the advantages of a simple and green synthesis route, no need of purification process, high yield (86.24%), large-scale production capability (>10 g in lab synthesis), good chemical stability and excellent water solubility (≈2 g mL-1). Moreover, the Nd-DTPA emitted strong near-infrared fluorescence at 1308 nm, and exhibited superior X-ray attenuation ability compared to clinical iohexol. The proposed Nd-DTPA can integrate the complementary merits of dual-modal imaging to realize spatial-temporal and highly sensitive imaging of the GI tract in vivo, and accurate diagnosis of the location of intestinal obstruction and monitor its recovery after surgery. The developed highly efficient method for the gram-scale synthesis of Nd-DTPA and the proposed spectral CT and second near-infrared window dual-modal imaging strategy provide a promising route for accurate visualization of the GI tract in vivo.


Fluorescent DTPA-Silk Fibroin Nanoparticles Radiolabeled with

Teresa Martínez Martínez, Ángeles García Aliaga, Iván López-González, Alejandra Abella Tarazona, María José Ibáñez Ibáñez, José Luis Cenis, Luis Meseguer-Olmo, Antonio Abel Lozano-Pérez
PMID: 33463164   DOI: 10.1021/acsbiomaterials.0c00247

Abstract

This work aims to provide an effective and novel dual tool for the biodistribution studies of biopolimeric nanoparticles by using modified silk fibroin nanoparticles as a model. This is an indispensable step in the evaluation of the applicability of biopolymeric nanoparticles as drug delivery systems. In this work, we report a new facile method for radiolabeling silk fibroin nanoparticles conjugated to the chelating agent diethylenetriamine pentaacetic acid and tagged with fluorescein isothiocyanate. Nanoparticles were characterized by means of dynamic light scattering, scanning electron microscopy, and infrared and fluorescence spectroscopy. The in vitro studies included stability in biological media and evaluation of the cytotoxicity of the nanoparticles in a cell culture. The in vivo study was focused on a scintigraphic study over 24 h conducted on New Zealand rabbits, after intra-articular injection of [
In]In-nanoparticles containing 8.03 ± 0.42 MBq. Biodistribution of the nanoparticles was also assessed ex vivo by fluorescence microscopy of post mortem biopsied organs. This radiolabeling method was reproducible and robust with high radiolabeling efficiency (∼80%) and high specific activity suitable for in vivo studies. Radiolabeled nanoparticles, having a hydrodynamic radius of 113.2 ± 2.3 nm, a polydispersity index of 0.101 ± 0.015, and a
-potential of -30.1 ± 2.0 mV, showed an optimum retention in the articular space, without activity clearance up to 24 h post injection. Thus, an easy and robust radiolabeling method has been developed, and its applicability is demonstrated in vitro and in vivo studies, showing its value for future investigation of silk fibroin nanoparticles as versatile and stable (steady) local drug delivery systems for consideration as a therapeutic option, particularly in the treatment of joint disorders.


Comparison Between eGFR by Schwartz Formula with Measured GFR by Radionuclide Diethylenetriamine Pentaacetic Acid Scan (Tc99 DTPA scan), in Patients Undergoing Chemotherapy with Nephrotoxic Drugs

Shaghayegh Sadat Esmaeilnejad, Shiva Nazari, Nasrin Esfandiar
PMID: 33277450   DOI:

Abstract

Children with malignancy who are under treatment with nephrotoxic drugs are at risk of renal dysfunction. Due to increased life expectancy, evaluation of drug toxicity is now of higher importance than before. The aim of this study is to compare two methods of GFR measurement.
An analytical study on children with malignancy undergoing chemotherapy with nephrotoxic drugs (cisplatin, carboplatin, cyclophosphamide, ifosfamind, etoposide) during 2016 and 2017 in Mofid Children Hospital was done. Demographic information, anthropometric measurements, type of malignancy, type of chemotherapy medication and also lab tests including CBC and the biochemistry indices were recorded. The GFR of each patient was calculated using Schwartz formula and DTPA scanning. The rates were compared and the difference was analyzed statistically.
According to Schwartz formula, 24% of patients needed dose adjustment, while based on DTPA scanning, this rate was 6%. Comparing these two measures by paired T-test, showed a significant statistical difference (P < .05). Schwartz formula had 25.5% more positive results of predicting the need for dose adjustment. The two measured GFRs for each person were evaluated in terms of compatibility and correlation based on Kappa statistical method, which were incompatible and had significant difference (P < .05).
Using evaluative methods including Schwartz formula cannot demonstrate renal dysfunctions reliability in patients taking nephrotoxic chemotherapy drugs. Eventually if the GFR measurement method overestimates patients with renal dysfunction, the patients will not be able to make adequate use of the therapeutic effects of chemotherapy with the appropriate dosage.


A Stabilizing Agent, PCA/DTPA, Improves Plasma Storage Life for the Chromsystems Vitamin C Assay up to Six Months

Jake Tb Collie, Elizabeth P Hudson, Adam M Deane, Rinaldo Bellomo, Ronda F Greaves
PMID: 33536361   DOI: 10.3343/alm.2021.41.4.414

Abstract

The commonly used Chromsystems vitamin C (ascorbate) assay (Munich, Germany) has a sample storage life of five days at -20°C. Stabilizing agents have been successfully used to increase longevity; however, their suitability with this commercial assay is unclear. We investigated the compatibility of a stabilizing agent, perchloric acid/diethylenetriaminepentaacetic acid (PCA/DTPA), with the Chromsystems assay. Plasma was stored at -80°C, with or without PCA/DTPA. Storage up to six months was assessed through baseline and repeat analyses, stability was assessed by comparing paired non-stabilized and PCA/DTPA-stabilized plasma, and performance was assessed using allowable performance specifications of an external quality assurance program. Ascorbate concentration was significantly lower in non-stabilized plasma than in paired PCA/DTPA-stabilized plasma, with a proportional difference of 11% (P=0.01). All storage analysis results were within the allowable performance specifications. Storage at -80°C prevented plasma ascorbate oxidation; however, substantial oxidation occurred during sample processing. In conclusion, PCA/DTPA significantly reduces ascorbate oxidation, and PCA/DTPA-stabilized ascorbate plasma is compatible with the Chromsystems assay and stable for up to six months, when stored at -80°C.


Peptide Ligands Specifically Targeting HER2 Receptor and the Role Played by a Synthetic Model System of the Receptor Extracellular Domain: Hypothesized Future Perspectives

Stefania De Luca, Valentina Verdoliva, Michele Saviano
PMID: 33226807   DOI: 10.1021/acs.jmedchem.0c01340

Abstract

A short (Fab)trastuzumab-derived peptide specific for HER2 receptor was identified. Its affinity for the model system HER2-DIVMP was found in a nanomolar range. The structural determinants responsible for the interaction between this ligand (A9) and HER2-DIVMP were investigated by both computational and NMR analysis. Next, the possibility of using A9 as HER2- specific probe for the nuclear medicine imaging was evaluated by conjugating A9 with the DTPA chelator and radiolabeling it with
In. The developed probe retained a nanomolar affinity to HER2-overexpressing cancer cells, however, some unspecific binding also occurred. The peptide internalization into cells by receptor-mediated endocytosis was also studied. Future perspectives are aimed at using A9 as a probe for molecular imaging diagnostics as well as active targeting of anticancer drugs. Lead structure optimization is needed to minimize the percentage of A9 unspecific binding and to increase the binding affinity to the receptor.


Effect of Iron Source and Medium pH on Growth and Development of

Jie Xiao, Yoo Gyeong Park, Ge Guo, Byoung Ryong Jeong
PMID: 33374479   DOI: 10.3390/ijms22010133

Abstract

is a valuable hardwood plant with a high economical value for its medicinal and ornamental qualities. The aim of this work was to investigate the effects of the iron (Fe) source and medium pH on the growth and development of
in vitro. The Fe sources used, including non-chelated iron sulfate (FeSO
), iron ethylenediaminetetraacetic acid (Fe-EDTA), and iron diethylenetriaminepentaacetic acid (Fe-DTPA), were supplemented to the Multipurpose medium with a final Fe concentration of 2.78 mg·L
. The medium without any supplementary Fe was used as the control. The pH of the agar-solidified medium was adjusted to either 4.70, 5.70, or 6.70. The experiment was conducted in a culture room for six weeks with 25 °C day and night temperatures, and a 16-h photoperiod with a light intensity of 50 mmol·m
·s
photosynthetic photon flux density (PPFD). Both the Fe source and pH affected the growth and development of the micropropagated plants in vitro. The leaves were greener in the pH 4.70 and 5.70 treatments. The tissue Fe content decreased with the increase of the medium pH. The leaf chlorophyll content was similar between plants treated with FeSO
and those with Fe-EDTA. The numbers of the shoots and roots of plantlets treated with FeSO
were 2.5 and 2 times greater than those of the control, respectively. The fresh and dry weights of the shoot and the root were the greatest for plants treated with Fe-EDTA combined with pH 5.70. The calcium, magnesium, and manganese contents in the plantlets increased in the pH 5.70 treatments regardless of the Fe source. Supplementary Fe decreased the activity of ferric chelate reductase. Overall, although the plantlets absorbed more Fe at pH 4.70, Fe-EDTA combined with pH 5.70 was found to be the best for the growth and development of
in vitro.


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